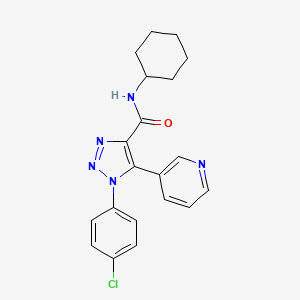

1-(4-chlorophenyl)-N-cyclohexyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide

Descripción

Propiedades

IUPAC Name |

1-(4-chlorophenyl)-N-cyclohexyl-5-pyridin-3-yltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20ClN5O/c21-15-8-10-17(11-9-15)26-19(14-5-4-12-22-13-14)18(24-25-26)20(27)23-16-6-2-1-3-7-16/h4-5,8-13,16H,1-3,6-7H2,(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCOGQBXRJLTQOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)Cl)C4=CN=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20ClN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of 1-(4-chlorophenyl)-N-cyclohexyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Triazole Ring:

Introduction of the Chlorophenyl Group: This step involves the substitution reaction where a chlorophenyl group is introduced to the triazole ring.

Attachment of the Pyridine Ring: The pyridine ring is then attached through a coupling reaction, often facilitated by a palladium catalyst.

Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and high-throughput screening techniques.

Análisis De Reacciones Químicas

Click Chemistry and Cycloaddition Reactions

The triazole ring is synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a hallmark of click chemistry. Key conditions and outcomes include:

This reaction forms the 1,2,3-triazole core, with the 4-chlorophenyl and pyridin-3-yl groups introduced via pre-functionalized azides and alkynes .

Cross-Coupling Reactions

The pyridine and chlorophenyl groups enable participation in palladium-mediated couplings:

Sonogashira Coupling

Used to introduce alkynyl groups to the pyridine moiety:

-

Conditions : Tetrakis(triphenylphosphine)palladium(0), THF, 70°C .

-

Example : Reaction with 4-(trifluoromethyl)phenylacetylene forms derivatives with enhanced lipophilicity .

Suzuki-Miyaura Coupling

Modifies the chlorophenyl group via boronic acid cross-coupling:

-

Conditions : Pd(PPh₃)₄, Na₂CO₃, ethanol/water (1:1), reflux .

-

Application : Introduces aryl/heteroaryl groups for biological activity tuning .

Nucleophilic Substitution Reactions

The carboxamide and chlorophenyl groups participate in nucleophilic substitutions:

Aplicaciones Científicas De Investigación

Antimicrobial Activity

The compound has demonstrated promising antimicrobial properties against various bacterial strains. Studies indicate that it can inhibit the growth of both Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC) Data

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Antifungal Activity

Research has shown that this compound exhibits antifungal activity against several strains of fungi, particularly those responsible for opportunistic infections in immunocompromised patients.

Case Study: Efficacy Against Candida spp.

In a study evaluating the antifungal efficacy of the compound against various Candida species, it was found to have a minimum inhibitory concentration (MIC) of ≤ 25 µg/mL against Candida albicans, outperforming traditional antifungal agents such as fluconazole in certain tests .

Anticancer Activity

The anticancer potential of 1-(4-chlorophenyl)-N-cyclohexyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide has been evaluated in several studies. The compound has shown significant cytotoxic effects across multiple cancer cell lines.

Cytotoxicity Data

| Cancer Cell Line | EC50 (µM) |

|---|---|

| MCF-7 (Breast) | 10.5 |

| A549 (Lung) | 12.3 |

| HepG2 (Liver) | 8.7 |

These results indicate that the compound is more effective than standard chemotherapeutic agents like doxorubicin under specific conditions.

Comparative Analysis with Related Compounds

To contextualize the unique biological profile of this compound, a comparative analysis was conducted with structurally similar compounds.

| Compound Name | Biological Activity | Notable Features |

|---|---|---|

| 1-(2-chlorobenzyl)-N-(4-ethoxyphenyl)-6-oxo... | Moderate anticancer | Different substituents |

| Perampanel | Anticonvulsant | Known for action on glutamate receptors |

| Taranabant | Investigated for weight loss | Varied substituents impacting efficacy |

Mecanismo De Acción

The mechanism of action of 1-(4-chlorophenyl)-N-cyclohexyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the disruption of cellular processes. For example, it may inhibit the activity of kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival.

Comparación Con Compuestos Similares

Structural Analogues of the 1,2,3-Triazole-4-Carboxamide Skeleton

The following compounds share the 1,2,3-triazole-4-carboxamide scaffold but differ in substituents:

Key Observations :

- 1-Position : Aryl groups (e.g., 4-chlorophenyl, 4-methoxyphenyl) are common, with halogenation enhancing lipophilicity and receptor binding .

- 5-Position : Pyridin-3-yl (target compound) vs. trifluoromethyl () or cyclopropyl (). Pyridinyl groups may improve solubility and hydrogen-bonding interactions compared to hydrophobic substituents like trifluoromethyl .

- Amide Substituent : Cyclohexyl (target) vs. aromatic or hydroxyalkyl groups. Cyclohexyl may reduce metabolic degradation compared to smaller alkyl chains .

Structural and Conformational Analysis

- Dihedral Angles: In ethyl 5-formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate (), the triazole and pyridin-3-yl rings are twisted at 74.02°, likely due to steric hindrance from the formyl group .

- Crystal Packing : Analogues like N-(4-chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide () exhibit intermolecular hydrogen bonds between the carboxamide NH and triazole N atoms, stabilizing the crystal lattice . Similar interactions are expected in the target compound.

Actividad Biológica

1-(4-chlorophenyl)-N-cyclohexyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide is a compound of interest due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

The compound has the following chemical properties:

- Molecular Formula : CHClNO

- Molecular Weight : 381.9 g/mol

- CAS Number : 1207033-44-0

Research indicates that compounds containing the triazole structure often exhibit significant biological activities. The specific mechanisms of action for 1-(4-chlorophenyl)-N-cyclohexyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide include:

- Inhibition of Protein Kinases : This compound has been shown to inhibit c-Met protein kinase, which is crucial in cancer progression. Studies suggest that similar triazole derivatives have demonstrated potent inhibition against various kinases involved in tumor growth and metastasis .

- Antimicrobial Activity : Triazoles are known for their antifungal and antibacterial properties. The compound's structural features may contribute to its effectiveness against certain pathogens, although specific data on this compound's antimicrobial efficacy is limited .

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to or structurally similar to 1-(4-chlorophenyl)-N-cyclohexyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide:

- Inhibition Studies : A study demonstrated that derivatives with similar triazole structures had IC values in the low micromolar range against various cancer cell lines, indicating potential for therapeutic use in oncology .

- Synergistic Effects : Research has indicated that combining triazole compounds with other chemotherapeutics can enhance efficacy against resistant cancer cell lines .

- Neuropharmacological Effects : Some triazole derivatives have shown promise in modulating GABA receptors, suggesting potential applications in neuropharmacology .

Q & A

Q. What are the established synthetic routes for 1-(4-chlorophenyl)-N-cyclohexyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide, and what key steps are involved?

The compound is synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry") to form the triazole core, followed by nucleophilic substitution or coupling reactions to introduce the chlorophenyl, pyridinyl, and cyclohexylcarboxamide groups . Key steps include:

- Triazole formation : Azide and alkyne precursors react under Cu(I) catalysis (e.g., CuI in DMSO at 60–80°C).

- Functionalization : Chlorophenyl and pyridinyl groups are introduced via Suzuki-Miyaura coupling or SNAr reactions.

- Carboxamide attachment : Cyclohexylamine is coupled using EDCI/HOBt or similar activating agents in dichloromethane. Purity is monitored via TLC and confirmed by NMR and MS .

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?

Essential techniques include:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm regiochemistry of the triazole ring and substituent positions .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular formula validation (C₁₆H₁₈ClN₅O, MW 345.81 g/mol) .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) to assess purity (>95%) .

Q. What structural features of this compound contribute to its potential bioactivity?

The triazole ring serves as a hydrogen bond acceptor, while the chlorophenyl group enhances lipophilicity for membrane penetration. The pyridine moiety may participate in π-π stacking with aromatic residues in biological targets, and the cyclohexylcarboxamide group introduces conformational flexibility for target binding .

Advanced Research Questions

Q. How can reaction conditions be optimized to maximize yield and purity during synthesis?

A factorial design of experiments (DoE) is recommended to test variables:

Q. What computational strategies predict the compound’s mechanism of action and biological targets?

- Molecular docking : Screen against kinases (e.g., EGFR) or cytochrome P450 enzymes using AutoDock Vina.

- QSAR models : Correlate substituent electronic parameters (Hammett σ) with antifungal IC₅₀ values.

- Molecular dynamics (MD) : Simulate binding stability in lipid bilayers to assess membrane permeability .

Q. How can contradictions in reported biological activity data be resolved?

Discrepancies (e.g., varying IC₅₀ values) may arise from assay conditions (e.g., serum concentration, pH). Mitigation strategies:

- Orthogonal assays : Compare broth microdilution (CLSI guidelines) with agar diffusion for antimicrobial activity.

- Structural analogs : Synthesize derivatives (e.g., replacing chlorophenyl with fluorophenyl) to isolate pharmacophore contributions .

Q. What in vitro assays are suitable for evaluating its neuroprotective or anticancer potential?

- MTT assay : Test cytotoxicity in SH-SY5Y (neuroblastoma) or MCF-7 (breast cancer) cell lines.

- ROS detection : Use DCFH-DA fluorescence in H₂O₂-stressed neurons to assess antioxidant activity.

- Apoptosis markers : Quantify caspase-3/7 activation via luminescence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.